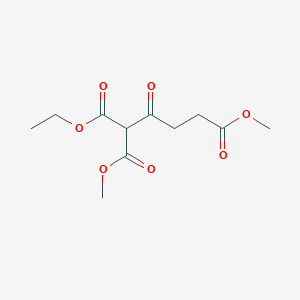![molecular formula C18H12O5 B14731583 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6627-17-4](/img/structure/B14731583.png)
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound with the molecular formula C18H12O5 It is known for its unique structure, which includes a benzodioxole ring fused to a naphthalene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione typically involves the reaction of naphthalene-1,4-dione with a benzodioxole derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione:
Hydroxy benzophenones: Similar in structure but differ in their specific functional groups and applications.
Indolizidine derivatives: Share some structural similarities but have distinct biological activities and uses.
Uniqueness
This compound stands out due to its unique combination of a benzodioxole ring and a naphthalene-1,4-dione core. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Propiedades
Número CAS |
6627-17-4 |
|---|---|
Fórmula molecular |
C18H12O5 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-[1,3-benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H12O5/c19-14-8-13(16(20)11-5-2-1-4-10(11)14)17(21)12-6-3-7-15-18(12)23-9-22-15/h1-8,17,21H,9H2 |
Clave InChI |
UZOUOJGPRKLCDH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)C(C3=CC(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
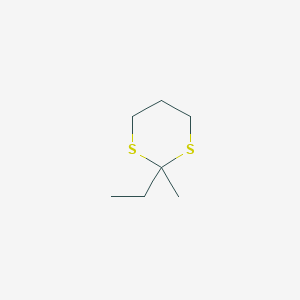
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
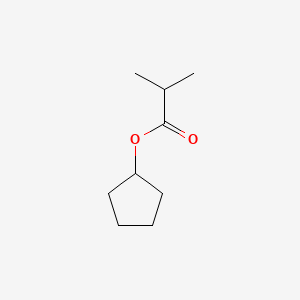
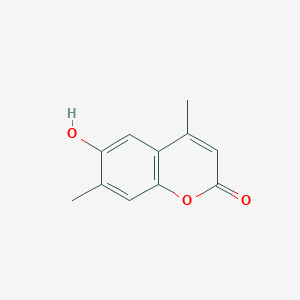
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
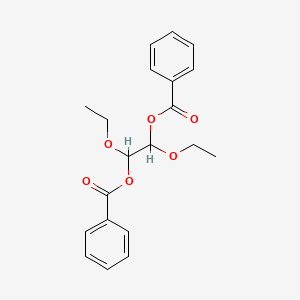

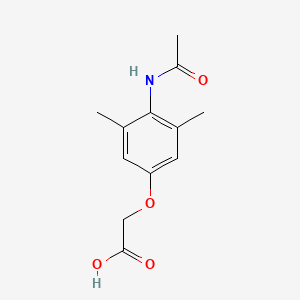
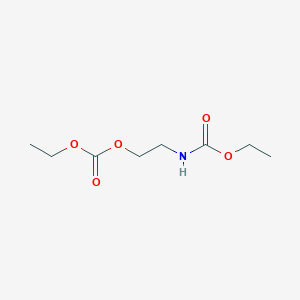
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
